1-NAPHTHALENAMINE, 4-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE, (1R,4R)-
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Overview
Description
1-NAPHTHALENAMINE, 4-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE, (1R,4R)-: It is known for its structural complexity and potential use in various scientific fields .
Preparation Methods
The synthesis of 1-NAPHTHALENAMINE, 4-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE, (1R,4R)- involves several steps. One common method includes the catalytic hydrogenation of N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine in the presence of a dehalogenation inhibitor, such as triphenylphosphite or trimethylphosphite, and a catalyst . This process is efficient and reduces the formation of undesirable byproducts.
Chemical Reactions Analysis
1-NAPHTHALENAMINE, 4-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE, (1R,4R)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation is a common reduction method, often using palladium or platinum catalysts.
Substitution: Halogenated aromatic compounds like this one can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-NAPHTHALENAMINE, 4-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE, (1R,4R)- involves its interaction with specific molecular targets. For instance, in the case of its derivative sertraline, it acts as a selective serotonin reuptake inhibitor (SSRI), blocking the reuptake of serotonin into presynaptic terminals. This increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety .
Comparison with Similar Compounds
1-NAPHTHALENAMINE, 4-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE, (1R,4R)- is similar to other halogenated aromatic compounds, such as:
Sertraline: A well-known SSRI used in the treatment of depression and anxiety disorders.
rac-cis-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol: Another compound with similar structural features.
Properties
CAS No. |
755752-66-0 |
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Molecular Formula |
C16H15Cl2N |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C16H15Cl2N/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16H,6,8,19H2/t11-,16-/m1/s1 |
InChI Key |
SRPXSILJHWNFMK-BDJLRTHQSA-N |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2[C@H]1C3=CC(=C(C=C3)Cl)Cl)N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N |
Origin of Product |
United States |
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